Cas no 4923-03-9 (1,5-Diamino-3-phenyl-1H-1,2,4-triazole)
1,5-Diamino-3-phenyl-1H-1,2,4-triazole Chemical and Physical Properties
Names and Identifiers
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- 1,5-Diamino-3-phenyl-1H-1,2,4-triazole
- 3-Phenyl-1H-1,2,4-triazole-1,5-diamine
- DTXSID50197737
- 1H-1,2,4-Triazole-1,5-diamine, 3-phenyl-
- DTXCID10120228
- BRN 2970967
- 4923-03-9
- 1H-1,2,4-Triazole, 1,5-diamino-3-phenyl-
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- Inchi: 1S/C8H9N5/c9-8-11-7(12-13(8)10)6-4-2-1-3-5-6/h1-5H,10H2,(H2,9,11,12)
- InChI Key: AMQVYMMYAWYAJK-UHFFFAOYSA-N
- SMILES: C1(=NN(N)C(N)=N1)C1=CC=CC=C1
Computed Properties
- Exact Mass: 175.08579531Da
- Monoisotopic Mass: 175.08579531Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 82.8Ų
1,5-Diamino-3-phenyl-1H-1,2,4-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-39779957-1.0g |
3-phenyl-1H-1,2,4-triazole-1,5-diamine |
4923-03-9 | 95% | 1.0g |
$0.0 | 2023-01-08 |
1,5-Diamino-3-phenyl-1H-1,2,4-triazole Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 1,5-Diamino-3-phenyl-1H-1,2,4-triazole
1,5-Diamino-3-phenyl-1H-1,2,4-triazole (CAS No. 4923-03-9): A Comprehensive Overview
1,5-Diamino-3-phenyl-1H-1,2,4-triazole (CAS No. 4923-03-9) is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure and chemical properties, making it a valuable component in various research and industrial processes.
The chemical formula of 1,5-Diamino-3-phenyl-1H-1,2,4-triazole is C8H9N5, and it has a molecular weight of 167.18 g/mol. The compound features a triazole ring with two amino groups and a phenyl substituent, which contribute to its stability and reactivity. The triazole ring is known for its high thermal stability and resistance to hydrolysis, making it suitable for use in harsh chemical environments.
In recent years, 1,5-Diamino-3-phenyl-1H-1,2,4-triazole has gained significant attention in the field of medicinal chemistry due to its potential as a scaffold for the development of novel drugs. Research has shown that compounds derived from this structure exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of 1,5-Diamino-3-phenyl-1H-1,2,4-triazole demonstrated potent inhibitory effects against multidrug-resistant bacteria.
The synthesis of 1,5-Diamino-3-phenyl-1H-1,2,4-triazole can be achieved through several methods. One common approach involves the reaction of phenylhydrazine with an appropriate nitrile or amide under acidic conditions. This method is known for its high yield and simplicity, making it suitable for large-scale production. Another synthetic route involves the condensation of phenylhydrazine with a suitable aldehyde or ketone followed by cyclization to form the triazole ring.
The physical properties of 1,5-Diamino-3-phenyl-1H-1,2,4-triazole include its appearance as a white crystalline solid with a melting point ranging from 260 to 265°C. The compound is soluble in polar solvents such as water and ethanol but has limited solubility in non-polar solvents like hexane. These properties make it easy to handle and process in laboratory settings.
In addition to its applications in drug discovery and development, 1,5-Diamino-3-phenyl-1H-1,2,4-triazole has also found use in other areas of chemistry. For example, it serves as an intermediate in the synthesis of various functional materials and polymers. Its ability to form stable complexes with metal ions has led to its use in coordination chemistry and catalysis.
The safety profile of 1,5-Diamino-3-phenyl-1H-1,2,4-triazole is an important consideration for both researchers and industrial users. While the compound is generally considered safe when handled properly under laboratory conditions, appropriate personal protective equipment (PPE) should be used to minimize exposure risks. It is also important to follow standard safety guidelines for handling chemicals to ensure the well-being of all personnel involved.
In conclusion, 1,5-Diamino-3-phenyl-1H-1,2,4-triazole (CAS No. 4923-03-9) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it an attractive candidate for further research and development in fields such as medicinal chemistry and materials science. As ongoing studies continue to uncover new applications and benefits of this compound, its importance in the scientific community is likely to grow even further.
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